molecular formula C13H17N3O3 B13956089 1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one

1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one

Cat. No.: B13956089
M. Wt: 263.29 g/mol
InChI Key: KDKBPSKJSOKFMF-UHFFFAOYSA-N
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Description

1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring substituted with a 3-(2-nitrophenylamino)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-(2-nitrophenylamino)propyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The pyrrolidin-2-one ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the nitrophenylamino group.

    1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one: A reduced form of the compound with an amino group instead of a nitro group.

    N-Substituted Pyrrolidin-2-ones: Various derivatives with different substituents on the nitrogen atom.

Uniqueness

1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is unique due to the presence of the nitrophenylamino group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

1-[3-(2-nitroanilino)propyl]pyrrolidin-2-one

InChI

InChI=1S/C13H17N3O3/c17-13-7-3-9-15(13)10-4-8-14-11-5-1-2-6-12(11)16(18)19/h1-2,5-6,14H,3-4,7-10H2

InChI Key

KDKBPSKJSOKFMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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